2-(4-Phenoxyphenoxy)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

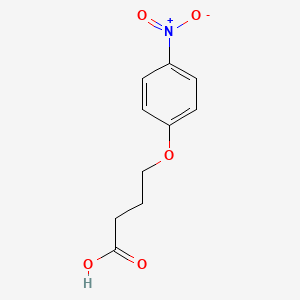

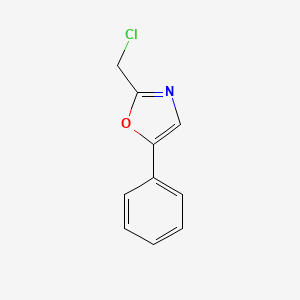

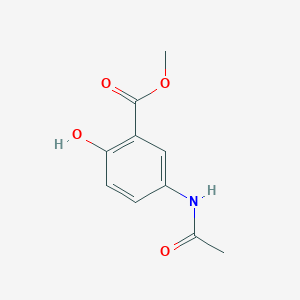

2-(4-Phenoxyphenoxy)acetic acid is a chemical compound with the CAS Number: 38559-90-9 and a linear formula of C14H12O4 . It has a molecular weight of 244.25 . The IUPAC name for this compound is (4-phenoxyphenoxy)acetic acid .

Molecular Structure Analysis

The molecular structure of 2-(4-Phenoxyphenoxy)acetic acid consists of 14 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The InChI code for this compound is 1S/C14H12O4/c15-14(16)10-17-11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16) .Physical And Chemical Properties Analysis

2-(4-Phenoxyphenoxy)acetic acid is a solid at room temperature . It has a density of 1.3±0.1 g/cm^3, a boiling point of 401.6±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . The compound has a molar refractivity of 65.6±0.3 cm^3, a polar surface area of 56 Å^2, and a molar volume of 195.2±3.0 cm^3 .Scientific Research Applications

Agriculture: Herbicide Formulation

2-(4-Phenoxyphenoxy)acetic acid is structurally related to phenoxy herbicides like 2,4-D, which are widely used in agriculture for the control of broadleaf weeds . Its efficacy in weed management helps increase crop yield and value.

Medicine: COX-2 Inhibition

Derivatives of phenoxy acetic acid have been studied for their potential as selective COX-2 inhibitors, which are important in the treatment of inflammation . This application is significant in developing new anti-inflammatory medications.

Biotechnology: Expression Systems in Acetic Acid Bacteria

In biotechnological research, acetic acid derivatives are used to study gene expression systems in acetic acid bacteria, which are valuable for understanding bacterial physiology and biochemistry .

Environmental Science: Remediation of Contaminants

Phenoxyphenoxy derivatives are related to compounds like 2,4-D, which have environmental impacts. Research into the remediation methods for these contaminants is crucial for protecting aquatic ecosystems and ensuring safe drinking water .

Materials Science: Synthesis of Hyperbranched Polymers

2-(4-Phenoxyphenoxy)acetic acid has been utilized in the synthesis of hyperbranched polymers with a high degree of branching, which are useful in various applications including blended components and photosensitive materials .

Analytical Chemistry: Chemical Reagent

In analytical chemistry, carboxylic acids like 2-(4-Phenoxyphenoxy)acetic acid are used as reagents in various chemical analyses due to their reactivity and ability to form stable compounds .

Pharmacology: Drug Synthesis

The compound’s derivatives are explored for synthesizing new pharmaceuticals, considering their pharmacological activities and safety profiles .

Organic Synthesis: Building Blocks

2-(4-Phenoxyphenoxy)acetic acid serves as a building block in organic synthesis, aiding in the creation of complex molecules for various applications, including medicinal chemistry .

Mechanism of Action

Target of Action

It is known that phenoxy herbicides, which share a similar structure with 2-(4-phenoxyphenoxy)acetic acid, act by mimicking the auxin growth hormone indoleacetic acid (iaa) .

Mode of Action

Phenoxy herbicides, which have a similar structure, induce rapid, uncontrolled growth in plants, leading to their death . This suggests that 2-(4-Phenoxyphenoxy)acetic acid might have a similar mode of action.

Biochemical Pathways

It is known that phenoxy herbicides, which share a similar structure, affect the auxin pathway . Auxins are plant hormones that regulate growth and development. When phenoxy herbicides mimic these hormones, they cause uncontrolled growth, leading to the plant’s death .

Result of Action

Based on the known effects of similar compounds, it can be inferred that 2-(4-phenoxyphenoxy)acetic acid may cause rapid, uncontrolled growth in plants, leading to their death .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Safety and Hazards

The safety information for 2-(4-Phenoxyphenoxy)acetic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

2-(4-phenoxyphenoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-14(16)10-17-11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUTWPVOGVQFHTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191884 |

Source

|

| Record name | Acetic acid, (4-phenoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Phenoxyphenoxy)acetic acid | |

CAS RN |

38559-90-9 |

Source

|

| Record name | Acetic acid, (4-phenoxyphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038559909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (4-phenoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one](/img/structure/B1349518.png)

![5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1349522.png)

![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1349564.png)

![Benzenamine, 4-[(trifluoromethyl)sulfinyl]-](/img/structure/B1349578.png)

![1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1349591.png)